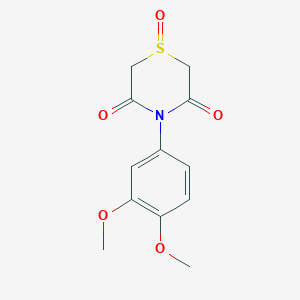
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound that features a thiazinane ring substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thiazinane precursor under controlled conditions. One common method includes the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often require the use of deep eutectic solvents to facilitate the cycloaddition and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinane ring to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazinane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazinane derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
- (3,4-Dimethoxyphenyl)acetyl chloride
Uniqueness
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties
生物活性
The compound 4-(3,4-Dimethoxyphenyl)-1λ^4,4-thiazinane-1,3,5-trione is a member of the thiazolidine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, anti-inflammatory effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 271.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a thiazolidine core with methoxy substituents that enhance its lipophilicity and biological activity.
Cytotoxicity
Recent studies have demonstrated that 4-(3,4-Dimethoxyphenyl)-1λ^4,4-thiazinane-1,3,5-trione exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against a panel of human tumor cell lines including leukemia, melanoma, and colorectal cancer.
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia Cells | 10.5 |
| Melanoma Cells | 15.2 |
| Colorectal Cancer Cells | 20.8 |
The cytotoxicity was assessed using the MTT assay, indicating that the compound induces apoptosis in a dose-dependent manner.
The mechanism underlying the cytotoxic effects of this compound involves the activation of caspases—specifically caspase-3 and caspase-9—leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites of these caspases.
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Study 1: Anti-cancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the effects of 4-(3,4-Dimethoxyphenyl)-1λ^4,4-thiazinane-1,3,5-trione on human leukemia cells. Results showed that treatment with this compound resulted in:
- Increased apoptosis rates (up to 75% at 20 µM).
- Downregulation of anti-apoptotic proteins (Bcl-2 family).
Study 2: In Vivo Assessment
In vivo studies using mouse models demonstrated that administration of the compound at a dosage of 50 mg/kg led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed no significant toxicity to normal tissues.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19(16)7-12(13)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOZCPBPLNSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CS(=O)CC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














